3-Amino-1-(3-ethoxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-ethoxypropyl)urea is a chemical compound with the molecular formula C₆H₁₅N₃O₂. It is a urea derivative that has applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes an amino group, an ethoxypropyl group, and a urea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-ethoxypropyl)urea can be achieved through several methods. One common approach involves the reaction of 3-amino-1-propanol with an isocyanate derivative. For example, the reaction of 3-amino-1-propanol with ethyl isocyanate in the presence of a base such as triethylamine can yield this compound .
Another method involves the use of 4-nitrophenyl-N-benzylcarbamate as a reagent. The reaction of 3-amino-1-propanol with this carbamate, followed by hydrogenolysis, provides the corresponding urea derivative in high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired scale and purity of the final product. The use of environmentally friendly and cost-effective methods is often prioritized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3-ethoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield urea derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted urea compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-ethoxypropyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-ethoxypropyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanol: A precursor in the synthesis of 3-Amino-1-(3-ethoxypropyl)urea.
Ethyl isocyanate: A reagent used in the synthesis of the compound.
4-Nitrophenyl-N-benzylcarbamate: Another reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which includes an ethoxypropyl group attached to the urea moiety. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H15N3O2 |
---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-amino-3-(3-ethoxypropyl)urea |
InChI |
InChI=1S/C6H15N3O2/c1-2-11-5-3-4-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
WXJWBLRYYARNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.